molecular formula C13H12O2S B2840114 (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE CAS No. 428487-13-2

(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE

Cat. No.: B2840114
CAS No.: 428487-13-2
M. Wt: 232.3
InChI Key: XSTBTGLUKMXRRR-UHFFFAOYSA-N
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Description

(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE is an organic compound with the molecular formula C13H12O2S It is characterized by the presence of an ethoxyphenyl group and a thienyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE typically involves the reaction of 4-ethoxybenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Ethoxybenzoyl chloride+ThiopheneThis compound\text{4-Ethoxybenzoyl chloride} + \text{Thiophene} \rightarrow \text{this compound} 4-Ethoxybenzoyl chloride+Thiophene→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)(2-thienyl)methanone
  • (4-Ethoxyphenyl)(2-furyl)methanone
  • (4-Ethoxyphenyl)(2-pyridyl)methanone

Comparison: (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE is unique due to the presence of both an ethoxyphenyl group and a thienyl group. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. For example, the presence of the thienyl group can enhance the compound’s ability to participate in π-π interactions, which is beneficial in the development of organic electronic materials.

Properties

IUPAC Name

(4-ethoxyphenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTBTGLUKMXRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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